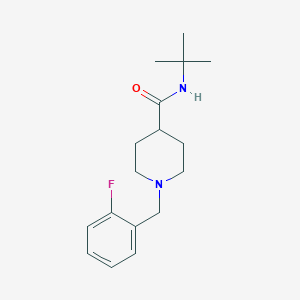![molecular formula C13H18N2OS B4964199 N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It is used in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Mecanismo De Acción
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide works by binding to the ATP-binding site of RTKs and preventing their activation. This leads to a reduction in downstream signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, this compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the expression of genes involved in angiogenesis, cell cycle regulation, and cell survival. It also induces apoptosis, a process by which cancer cells undergo programmed cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(isobutylamino)carbonothioyl]-2-methylbenzamide in lab experiments is its specificity for RTKs. This allows researchers to study the effects of inhibiting specific receptors on cancer cell growth and proliferation. Additionally, this compound has been shown to have a broad spectrum of activity against different types of cancer. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
Direcciones Futuras
There are several future directions for the research and development of N-[(isobutylamino)carbonothioyl]-2-methylbenzamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. This can help to personalize treatment and improve patient outcomes. Another area of research is the development of combination therapies that can enhance the anti-cancer activity of this compound. Finally, there is a need for the development of more efficient synthesis methods that can increase the yield of this compound and reduce the cost of production.
Conclusion
In conclusion, this compound is a promising anti-cancer drug that has been extensively studied for its ability to inhibit RTKs and reduce the growth and proliferation of cancer cells. Its mechanism of action involves binding to the ATP-binding site of RTKs and preventing their activation. This compound has several biochemical and physiological effects, including the inhibition of angiogenesis and induction of apoptosis. While there are some limitations to using this compound in lab experiments, there are also several future directions for its research and development that can improve its effectiveness and reduce its cost of production.
Métodos De Síntesis
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide is synthesized through a multi-step process that involves the reaction of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide with isobutylamine followed by the reaction of the resulting intermediate with carbon disulfide. The final product is obtained through the reaction of the intermediate with 4-methylbenzenesulfonyl chloride. The yield of the final product is around 35-40%.
Aplicaciones Científicas De Investigación
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide has been extensively studied for its anti-cancer properties. It inhibits the activity of several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, this compound reduces the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-methyl-N-(2-methylpropylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)8-14-13(17)15-12(16)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILYXXWDISIBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)
![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)


![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)


![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4964231.png)